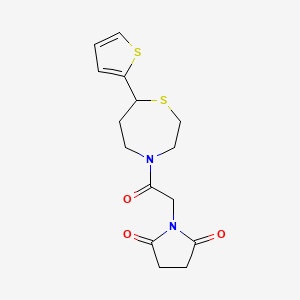

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione

CAS No.: 1705097-22-8

Cat. No.: VC5079636

Molecular Formula: C15H18N2O3S2

Molecular Weight: 338.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705097-22-8 |

|---|---|

| Molecular Formula | C15H18N2O3S2 |

| Molecular Weight | 338.44 |

| IUPAC Name | 1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2 |

| Standard InChI Key | OGNRMDHDYNIHMC-UHFFFAOYSA-N |

| SMILES | C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O |

Introduction

Molecular Formula:

Structural Features:

-

The heterocyclic core integrates nitrogen and sulfur atoms, enhancing its biological activity.

-

The thiophene ring adds electron-rich aromaticity, often associated with bioactivity in pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Below are key steps:

-

Cyclization Reactions:

-

Construction of the pyrrolidine ring using appropriate precursors.

-

Formation of the thiazepane moiety via cyclization reactions involving thiophene derivatives.

-

-

Functionalization:

-

Introduction of oxo and dione groups using oxidizing agents or carbonyl precursors.

-

General Reaction Conditions:

-

Organic solvents such as acetonitrile or ethanol.

-

Catalysts like triethylamine for base-mediated reactions.

-

Reaction temperatures optimized for cyclization and functional group addition.

Biological Activity and Applications

This compound's structural features suggest potential applications in drug development:

Pharmacological Potential:

-

Antibacterial Activity:

-

The pyrrolidine backbone is often found in antibiotics.

-

Thiophene rings enhance specificity for bacterial targets.

-

-

Antifungal Activity:

-

Drug Development:

-

The thiazepane moiety is associated with modulation of biological pathways, making it a candidate for therapeutic exploration.

-

Comparison with Related Compounds

To better understand its significance, here is a comparison with structurally similar compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one | Oxazolidinone framework | Antibiotics |

| N-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide | Acetamide group | Drug intermediates |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[5-thiadiazol derivatives | Thiadiazole group | Anti-inflammatory |

Future Research Directions

-

Mechanistic Studies:

-

Investigate the interaction of this compound with biological targets such as enzymes or receptors.

-

-

Pharmacokinetics:

-

Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

-

Structural Optimization:

-

Modify substituents on the thiophene or thiazepane rings to enhance bioactivity.

-

This detailed analysis highlights the importance of 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione as a promising candidate for pharmaceutical research due to its unique structure and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume